N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a bromobenzamide group. The imidazo[1,2-b]pyrazole scaffold is known for its diverse biological activities and has been a subject of interest in medicinal chemistry . The presence of the bromobenzamide group further enhances its potential for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins . This can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways involved in inflammation, cancer, diabetes, and various infectious diseases .
Pharmacokinetics
It is known that imidazole derivatives are generally well absorbed and can be widely distributed throughout the body . Their metabolism can involve various enzymatic reactions, and they are typically excreted in the urine .
Result of Action
Given the broad range of targets and biological activities of imidazole derivatives, it can be expected that this compound would have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.
Bromobenzamide formation: The final step involves the coupling of the ethylated imidazo[1,2-b]pyrazole with 3-bromobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The imidazo[1,2-b]pyrazole core can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the imidazo[1,2-b]pyrazole core .
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as clemizole and omeprazole share the imidazole core and exhibit various biological activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole moiety and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is unique due to the combination of the imidazo[1,2-b]pyrazole core and the bromobenzamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, enhancing its potential for various applications .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-b]pyrazole core linked to a bromobenzamide group. The synthesis typically involves:
- Formation of Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
- Ethyl Linker Attachment : The core is then reacted with an ethylating agent.
- Bromobenzamide Formation : The final step involves coupling the ethylated core with 3-bromobenzoyl chloride under basic conditions.
This synthetic route allows for the efficient production of the compound, which can be further modified for specific biological studies .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values indicate potent anti-proliferative activity.
- HCT116 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
- K652 (Chronic Myelogenous Leukemia) : The compound demonstrated a correlation between CDK9 inhibitory activity and cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MCF7 | 6.66 |
HCT116 | 17.66 |
K652 | 18.24 |
The mechanism by which this compound exerts its anticancer effects appears to be through the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antiviral Activity : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyrazole exhibit antiviral effects against human coronaviruses, with selectivity indices indicating potential for further development .
- Enzyme Inhibition : The unique structure allows for interactions with various biological targets, making it useful in enzyme inhibition studies .
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives:
- A study highlighted the synthesis of multiple derivatives and their evaluation against a panel of cancer cell lines at the National Cancer Institute (NCI). Compounds with modifications at specific positions showed enhanced potency and selectivity against cancer cells .
- Another investigation into structure-activity relationships revealed that certain substitutions on the imidazo[1,2-b]pyrazole scaffold significantly increased inhibitory activity against CDK9 .
Properties
IUPAC Name |
3-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-12-3-1-2-11(10-12)14(20)16-6-7-18-8-9-19-13(18)4-5-17-19/h1-5,8-10H,6-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZDLAMDJKHFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.